molecular formula C19H19ClN2OS B11311717 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11311717
M. Wt: 358.9 g/mol
InChI Key: UMSIVOZISBQTLO-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Dimethylamino and Phenylethyl Substitution: The final step involves the substitution of the dimethylamino and phenylethyl groups onto the benzothiophene core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine
  • 2-chloro-N,N-dimethylpropylamine

Comparison

Compared to similar compounds, 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core and the presence of both dimethylamino and phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H19ClN2OS/c1-22(2)15(13-8-4-3-5-9-13)12-21-19(23)18-17(20)14-10-6-7-11-16(14)24-18/h3-11,15H,12H2,1-2H3,(H,21,23)

InChI Key

UMSIVOZISBQTLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3

Origin of Product

United States

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